Xylitol is classified as a sugar alcohol or polyol, specifically a five-carbon sugar alcohol with the chemical formula . It is derived primarily from xylose, which is found in hemicellulosic biomass such as hardwood trees and agricultural residues. Xylitol occurs naturally in small amounts in various fruits, vegetables, fungi, and algae but is not present in concentrations suitable for commercial extraction .
The predominant industrial method for synthesizing xylitol involves catalytic hydrogenation of xylose. This process typically follows these steps:
Recent advancements have explored biotechnological routes for xylitol production using microorganisms. Yeasts such as Candida and Debaryomyces can convert xylose to xylitol through fermentation processes involving xylose reductase enzymes . These methods are more environmentally friendly and can utilize agricultural waste as substrates.
Xylitol’s molecular structure comprises five carbon atoms, twelve hydrogen atoms, and five oxygen atoms. Its structural formula can be represented as follows:
This structure illustrates that xylitol has multiple hydroxyl groups (-OH), contributing to its properties as a sugar alcohol. The presence of these functional groups allows xylitol to interact favorably with water, making it highly soluble .
Xylitol participates in several chemical reactions typical of sugar alcohols:
Xylitol functions primarily as a sweetener with unique properties that differentiate it from traditional sugars:
These properties make xylitol an attractive ingredient in food products and pharmaceuticals .
Xylitol has diverse applications across various sectors:
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